2-Phenylethyl 7-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

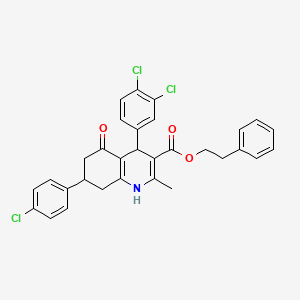

The compound 2-Phenylethyl 7-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring a hexahydroquinoline core fused with a cyclohexenone ring. Its structure includes:

- A 2-phenylethyl ester group at position 2.

- 4-Chlorophenyl and 3,4-dichlorophenyl substituents at positions 7 and 4, respectively.

- A methyl group at position 2.

Polyhydroquinoline derivatives are typically synthesized via Hantzsch-type multicomponent reactions, which involve cyclization of β-keto esters, aldehydes, and ammonium acetate . Crystallographic analysis of related compounds employs software such as SHELXL for refinement and OLEX2 for structure visualization .

Eigenschaften

IUPAC Name |

2-phenylethyl 7-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26Cl3NO3/c1-18-28(31(37)38-14-13-19-5-3-2-4-6-19)29(21-9-12-24(33)25(34)15-21)30-26(35-18)16-22(17-27(30)36)20-7-10-23(32)11-8-20/h2-12,15,22,29,35H,13-14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPWAQPZOOYSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)C(=O)OCCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Phenylethyl 7-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anticancer Activity

- Research indicates that compounds similar to hexahydroquinolines exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Antimicrobial Properties

- Neurological Effects

Agrochemical Applications

- Herbicidal Activity

- Insecticidal Properties

Material Science Applications

- Polymer Chemistry

Case Study 1: Anticancer Activity

A study conducted on a series of hexahydroquinoline derivatives revealed that specific modifications to the phenyl groups significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Herbicidal Efficacy

Field trials assessing the herbicidal activity of the compound demonstrated effective control over common weeds such as Amaranthus retroflexus and Echinochloa crus-galli when applied at concentrations ranging from 100 to 200 g/ha. The results indicated a reduction in weed biomass by over 80% compared to untreated controls.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound belongs to a broader class of hexahydroquinoline-3-carboxylates. Below is a systematic comparison with structurally related derivatives:

Table 1: Structural and Functional Comparison

*Estimated based on analogous structures.

Key Comparative Insights

Bulkier esters (e.g., cyclohexyl in ) may introduce steric hindrance, affecting binding to biological targets.

Substituent Effects: Chlorine substituents: The 3,4-dichlorophenyl group at position 4 in the target compound increases electron-withdrawing effects and steric bulk compared to mono-chlorinated (e.g., ) or methoxy-substituted (e.g., ) analogs. This may enhance receptor binding affinity but could also elevate metabolic stability or toxicity .

Crystallographic and Conformational Features: In , the hexahydroquinoline core adopts a boat conformation with a dihedral angle of 86.1° between aromatic rings. The target compound’s 3,4-dichlorophenyl group may induce greater distortion, affecting crystal packing or solubility. Hydrogen-bonding patterns (e.g., N–H⋯O in ) are critical for stabilizing crystal structures. The target’s 2-phenylethyl group may promote π-π stacking or van der Waals interactions instead .

Pharmacological Potential: The ethyl ester analog in shows anti-inflammatory activity at low doses, suggesting that the target compound’s dichlorophenyl groups could further enhance potency. However, the trade-off between lipophilicity and bioavailability must be evaluated.

Biologische Aktivität

The compound 2-Phenylethyl 7-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitumor and antimicrobial activities based on recent research findings.

Chemical Structure

The molecular structure of the compound is characterized by:

- Phenyl groups : Contributing to its hydrophobic properties.

- Chlorine substituents : Potentially enhancing biological activity through electronic effects.

- Hexahydroquinoline core : Known for various pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, histone deacetylase (HDAC) inhibitors have shown promise in cancer therapy. The compound may exhibit similar mechanisms due to its structural features.

-

Mechanism of Action :

- HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells through the modulation of gene expression.

- The introduction of substituents such as chlorophenyl groups can enhance the potency of these inhibitors.

- Case Studies :

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been studied for their effectiveness against bacteria and fungi.

- Fungicidal Activity :

- Bactericidal Activity :

Data Tables

| Compound | Activity Type | Target Organism | EC50 Value (mg/L) |

|---|---|---|---|

| Compound A | Antitumor | U937 Cells | 0.5 |

| Compound B | Antifungal | Fusarium graminearum | 1.41 |

| Compound C | Antibacterial | Escherichia coli | 0.79 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.